Receptor Binding Affinity: 21-Butyrate of Cortisol 17-Valerate vs. Cortisol
The C21-butyrate modification influences glucocorticoid receptor (GR) binding kinetics relative to the parent steroid, cortisol. In receptor binding studies, the 21-butyrate of cortisol 17-valerate demonstrated a relative binding affinity (RBA) of 1.33 compared to cortisol (set as baseline = 1.0), indicating a modestly enhanced affinity for the glucocorticoid receptor .
| Evidence Dimension | Relative Glucocorticoid Receptor Binding Affinity |
|---|---|
| Target Compound Data | RBA = 1.33 (as the 21-butyrate of cortisol 17-valerate) |
| Comparator Or Baseline | Cortisol (Hydrocortisone), RBA = 1.0 |
| Quantified Difference | +33% relative binding affinity |
| Conditions | In vitro receptor binding assay (specific details of assay not specified in the source abstract) |
Why This Matters
This quantitative evidence differentiates the 21-butyrate from unmodified hydrocortisone (RBA=1.0) and other short-chain esters like 21-acetate, which is known to decrease steroid affinity for the receptor [1], thereby supporting its use as a reference standard in GR binding studies and rationalizing its distinct pharmacologic profile relative to the parent alcohol.
- [1] Glucocorticoids: Binding Affinity and Lipophilicity. 21-OAc substitution on hydrocortisone and betamethasone causes a decrease in the steroid affinity for the receptor. View Source
